molecular formula C7H6O2S B042013 3-(2-Thienyl)acrylic acid CAS No. 15690-25-2

3-(2-Thienyl)acrylic acid

Cat. No. B042013
CAS RN: 15690-25-2
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acrylic acid, also known as 2-Thiopheneacrylic acid, is a chemical compound with the molecular formula C7H6O2S . It has a molecular weight of 154.19 and is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice . It has also been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .


Molecular Structure Analysis

The molecular structure of 3-(2-Thienyl)acrylic acid has been studied using density functional theory . The crystal structure of 3-(2-Thienyl)acrylic acid was determined to be monoclinic and belongs to the P21/c symmetry group with Z = 4 . The molecule contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Thienyl)acrylic acid are not detailed in the sources, it’s known that this compound has been used in the synthesis of novel benzothiazepinones .


Physical And Chemical Properties Analysis

3-(2-Thienyl)acrylic acid is a solid at room temperature with a melting point of 145-148 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 134.6±20.4 °C .

Scientific Research Applications

  • Self-Assembled Monolayers and Nanocluster Protection : A study by Nirmal et al. (2007) found that 3-(3-thienyl) acrylic acid can form self-assembled monolayers on gold surfaces. This property is valuable for protecting nanoclusters, potentially offering applications in sensors and devices (R. G. Nirmal, A. Kavitha, S. Berchmans, & V. Yegnaraman, 2007).

  • Organic Electronics and Catalysis : Organotin derivatives of 3-(2-thienyl)acrylic acid have shown potential in applications related to organic electronics, catalysis, and catalysis-based materials. This was highlighted in a study by Masood et al. (2002) (M. Masood, Saqib Ali, M. Danish, & M. Mazhar, 2002).

  • Asymmetric Hydrogenation : Stoll and Süess (1974) demonstrated that the asymmetric hydrogenation of a derivative of 3-(2-thienyl)acrylic acid yields a product with high yield and optical purity. This process is crucial in the synthesis of certain chemical compounds (André P. Stoll & Rudolf Süess, 1974).

  • Antibacterial Activity : Kimura, Yabuuchi, and Hisaki (1962) found that derivatives of 3-(5-nitro-2-thienyl) acrylic acid exhibit promising antibacterial activity against various bacteria in vitro (R. Kimura, T. Yabuuchi, & M. Hisaki, 1962).

  • Soluble Polythiophene Derivatives : Bertran et al. (2008) synthesized a new derivative, poly(3-thiophene-3-yl-acrylic acid), which is soluble in polar solvents and exhibits structural and electronic properties consistent with quantum mechanical calculations (O. Bertran, E. Armelin, J. Torras, F. Estrany, Mireia Codina, & C. Alemán, 2008).

  • Crystal Structure Analysis : Akkurt et al. (2007) analyzed the crystal structure of a (2E)-3-(2-thienyl)acrylic acid derivative, revealing planar thiophene and benzene rings stabilized by intermolecular hydrogen-bonding interactions (M. Akkurt, S. Ö. Yıldırım, N. Şireci, H. Küçükbay, & O. Büyükgüngör, 2007).

Safety And Hazards

3-(2-Thienyl)acrylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it’s recommended to rinse with plenty of water and seek medical attention if symptoms persist .

properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)acrylic acid

CAS RN

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
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Record name 2-Thiopheneacrylic acid, (E)-
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Record name 3-(2-Thienyl)acrylic acid
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Record name 3-(2-thienyl)acrylic acid
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Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
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Record name 2-THIOPHENEACRYLIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
NV Yerra, B Dyaga, SB Dadinaboyina… - Journal of the …, 2020 - ACS Publications
A low-cost synthetic 2-cyano-3-(2-thienyl)acrylic acid (CTA) is developed as a new MALDI matrix for the analysis of various classes of compounds such as lipids (eg, fatty acids), …
Number of citations: 7 pubs.acs.org
N Issaoui, H Ghalla, F Bardak, M Karabacak… - Journal of Molecular …, 2017 - Elsevier
In this work, the molecular structures and vibrational spectral analyses of 3-(2-Theinyl)acrylic acid (3-2TAA) monomer and dimer structures have been reported by using density …
Number of citations: 77 www.sciencedirect.com
MT Masood, S Ali, M Danish… - Synthesis and reactivity in …, 2002 - Taylor & Francis
Various organotin derivatives of 3-benzoyl- α -methylphenylacetic acid (HL 1 ) and 3-(2-thienyl)acrylic acid (HL 2 ) of the general formulae R 3 SnL, R 2 SnL 2 and R 2 Sn(Cl)L where R=…
Number of citations: 21 www.tandfonline.com
M Dahmani, A Titi, A Et-Touhami, A Yahyi… - Inorganica Chimica …, 2023 - Elsevier
The coordination reaction of Ph 3 SnCl with (E)-3-(thiophen-2-yl)acrylic acid as simple –COOH acid ligand in (Et) 3 N medium leads to formation of {[(Ph) 3 SnCl) 2 COO] - [Et 3 NH] + ,[(…
Number of citations: 3 www.sciencedirect.com
M Dahmani, A Titi, A ET-Touhami, A Yahyi… - … Spectral, and Antifungal … - papers.ssrn.com
The coordination reaction of Ph3SnCl with (E)-3-(thiophen-2-yl) acrylic acid as simple-COOH acid ligand in (Et) 3N medium leads to formation of {[(Ph) 3SnCl) 2COO]-[Et3NH]+,[(Ph) …
Number of citations: 2 papers.ssrn.com
S Gronowitz, B Maltesson, S Liaaen-Jensen… - Acta Chem …, 1972 - actachemscand.org
Recently, a new route to the bonzo [b]-thiophene series has been described, consisting of heating cinnamic acids with thionyl chloride and pyridine, which leads to 3-chloro-2-benzo [b] …
Number of citations: 30 actachemscand.org
M AKKURT, SÖ YILDIRIM, N SIRECI… - Analytical Sciences: X …, 2007 - jstage.jst.go.jp
The title compound,(2E)-3-(2-thienyl) acrylic acid–benzene-1, 2-diamine, was synthesized by the reaction of 1, 2-diaminobenzen and 3-(2-tienyl) acrylic acide in a dioxane solution. The …
Number of citations: 9 www.jstage.jst.go.jp
AS Matharu, D Chambers‐Asman - Liquid Crystals, 2007 - Taylor & Francis
The synthesis, transition temperatures and structure–property relationships of a variety of thiophene‐containing azobenzene esters derived from either 3‐(2‐thienyl)acrylic acid (series I, …
Number of citations: 43 www.tandfonline.com
B Chaturvedi, AK Srivastava - Polymer, 1992 - Elsevier
3,2-Thienyl chromium acrylate has been synthesized and its polymerization carried out in the presence of a styrene-arsenic sulphide complex in dimethylformamide at 90 ± 0.1C for 4 h. …
Number of citations: 2 www.sciencedirect.com
MJ Lynch, FR Mosher, LA Brunner… - Journal of the …, 1986 - academic.oup.com
A simple liquid chromatographic (LC) method was developed to determine and identify incurred morantel-related residues in bovine milk by converting them to 3-(3-methyl-2-thienyl) …
Number of citations: 7 academic.oup.com

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